Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate
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Overview
Description
Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-1-(methylamino)butan-2-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity products through simple filtration.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of high-energy-density materials and other specialized chemicals
Mechanism of Action
The mechanism of action of Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be removed under specific conditions such as acidic or basic hydrolysis . This stability allows for selective reactions to occur on other functional groups without affecting the protected amine.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the (S)-(1-(methylamino)butan-2-yl) group.
t-Butyl carbamate: Another common carbamate protecting group, but with different stability and removal conditions.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis with different deprotection conditions.
Uniqueness
Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of the (S)-(1-(methylamino)butan-2-yl) group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
benzyl N-[(2S)-1-(methylamino)butan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-12(9-14-2)15-13(16)17-10-11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3,(H,15,16)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPXTRDZALCZPB-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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